molecular formula C16H16N2O5S2 B2866274 6-[(5Z)-5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid CAS No. 15296-14-7

6-[(5Z)-5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid

Cat. No.: B2866274
CAS No.: 15296-14-7
M. Wt: 380.43
InChI Key: REUHKSYQHSLMLQ-RAXLEYEMSA-N
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Description

6-[(5Z)-5-(3-Nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid is a rhodanine derivative characterized by a 1,3-thiazolidin-3-yl core substituted with a 3-nitrobenzylidene group at the 5-position and a hexanoic acid chain at the 3-position. The Z-configuration of the exocyclic double bond at position 5 is critical for its stereoelectronic properties and biological activity . Rhodanine-based compounds are widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme-inhibitory effects.

Properties

IUPAC Name

6-[(5Z)-5-[(3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S2/c19-14(20)7-2-1-3-8-17-15(21)13(25-16(17)24)10-11-5-4-6-12(9-11)18(22)23/h4-6,9-10H,1-3,7-8H2,(H,19,20)/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUHKSYQHSLMLQ-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 6-[(5Z)-5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid typically involves the condensation of 3-nitrobenzaldehyde with thiazolidine-2-thione under controlled conditions.

  • Step 1: Preparation of 3-nitrobenzylidene intermediate.

  • Step 2: Cyclization with thiazolidine-2-thione.

  • Step 3: Hexanoic acid moiety introduction.

Industrial Production Methods:

In industrial settings, the production method includes large-scale reactions in solvent systems under optimized temperatures and pressure conditions. The processes typically use catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: It can undergo oxidation reactions, forming derivatives with additional oxygen functionalities.

  • Reduction: Reduction leads to the removal of the nitro group, resulting in an amine group formation.

  • Substitution: The compound is prone to nucleophilic substitution, especially at the thiazolidine ring.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or chromium trioxide.

  • Reduction: Catalysts such as palladium on carbon (Pd/C) or zinc dust.

  • Substitution: Nucleophiles like amines, thiols, or halides.

Major Products:

The major products vary depending on the type of reaction, including oxidized derivatives, reduced amines, or substituted thiazolidines.

Scientific Research Applications

6-[(5Z)-5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid is valuable in various research fields:

  • Chemistry: Used as a precursor in complex organic synthesis.

  • Biology: Investigated for its role in enzyme inhibition and interaction with biomolecules.

  • Medicine: Explored for potential pharmacological activities like antimicrobial, anticancer, and anti-inflammatory properties.

  • Industry: Employed in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions at the molecular level:

  • Molecular Targets: Enzymes, receptors, and nucleic acids.

  • Pathways Involved: The nitro group often plays a pivotal role in redox reactions, affecting cellular pathways involving oxidative stress and signaling.

Comparison with Similar Compounds

Key Observations:

Substituent Effects : The 3-nitrobenzylidene group in the target compound introduces strong electron-withdrawing effects, contrasting with electron-donating groups (e.g., methoxy in Compound 3d ). This difference likely modulates binding affinity to enzymatic targets.

Thermal Stability : Pyrazine-substituted derivatives (Compounds 7, 8 ) exhibit higher melting points (>200°C), suggesting greater crystalline stability compared to benzylidene analogs.

Antimicrobial Activity:

  • Indolylmethylene Derivatives (): Compounds with indole substituents (e.g., Z-3-(5-((5-methoxyindol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid) showed potent antibacterial and antifungal activity, attributed to interactions with microbial enzymes .
  • Target Compound : While direct data are unavailable, the nitro group may enhance activity against resistant strains by targeting nitroreductases or disrupting redox balance .

Enzyme Inhibition:

  • Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition : Bromophenyl-furyl rhodanine derivatives () inhibit ASK1, a therapeutic target for cardiovascular and neurodegenerative diseases . The target compound’s nitro group may similarly modulate kinase activity.
  • Aldose Reductase Inhibition: Compound 3d () inhibits aldose reductase (IR peak at 1704 cm⁻¹ for COOH), a key enzyme in diabetic complications. The hexanoic acid chain in the target compound may improve binding to hydrophobic enzyme pockets .

Computational and Experimental Insights

  • Molecular Docking : Indolylmethylene derivatives () showed favorable binding to microbial enzymes via π-π stacking and hydrogen bonding. The nitro group in the target compound could form additional dipole interactions or nitro-aromatic interactions .

Biological Activity

6-[(5Z)-5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antibacterial and anticancer properties, supported by relevant research findings and case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₆H₁₆N₂O₅S₂
  • Molecular Weight : 380.44 g/mol
  • CAS Number : 356571-89-6
  • LogP : 3.82 (indicating moderate lipophilicity)

Antibacterial Properties

Research has indicated that derivatives of thiazolidinones, including compounds similar to this compound, exhibit notable antibacterial activity. A study highlighted the effectiveness of various thiazolidinone derivatives against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could be a candidate for developing new antibacterial agents, especially against resistant strains.

Anticancer Activity

The anticancer potential of thiazolidinone derivatives has also been explored. In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

A comparative study demonstrated that the compound exhibited cytotoxic effects with an IC50 value in the range of 15–30 µM against these cell lines. The proposed mechanism includes the activation of caspase pathways leading to programmed cell death.

Cell Line IC50 (µM)
MCF-720
HeLa25

Case Studies

  • Antibacterial Screening : A study published in Pharmaceutical Biology evaluated various thiazolidinone derivatives for their antibacterial properties. The compound demonstrated significant activity against both Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating infections caused by these pathogens .
  • Anticancer Research : Another investigation focused on the cytotoxic effects of thiazolidinone derivatives on cancer cells. The results indicated that compounds similar to this compound could inhibit tumor growth effectively, warranting further exploration in clinical settings .

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